molecular formula C17H10Cl2F3N3O B2948696 3-Chloro-6-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)pyridazine CAS No. 338750-35-9

3-Chloro-6-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)pyridazine

Cat. No.: B2948696
CAS No.: 338750-35-9
M. Wt: 400.18
InChI Key: GQVJERFNOHZPRH-UHFFFAOYSA-N
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Description

3-Chloro-6-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)pyridazine is a complex organic compound that features both pyridazine and pyridine rings, with multiple halogen substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)pyridazine typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The process typically includes the use of nonchlorinated organic solvents and controlled reaction temperatures to ensure the stability of the intermediate and final products .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic reagents like sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridazines .

Scientific Research Applications

3-Chloro-6-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)pyridazine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)pyridazine is unique due to its combination of halogenated pyridazine and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and stability profiles .

Properties

IUPAC Name

3-chloro-6-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2F3N3O/c18-13-8-11(17(20,21)22)9-23-14(13)7-10-1-3-12(4-2-10)26-16-6-5-15(19)24-25-16/h1-6,8-9H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVJERFNOHZPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)OC3=NN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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